molecular formula C9H6O6 B105301 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde CAS No. 34374-88-4

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Cat. No. B105301
CAS RN: 34374-88-4
M. Wt: 210.14 g/mol
InChI Key: KAPNIDMXEKQLMQ-UHFFFAOYSA-N
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Description

The compound 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is a multifunctional organic molecule that is presumed to have a benzene ring with three hydroxyl groups and three formyl groups attached to it. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds which can help infer some of the properties and reactivity of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Synthesis Analysis

The synthesis of related compounds involves the use of phenolic precursors and aldehydes. For instance, the synthesis of a derivative, 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, was achieved by a Vilsmeier reaction from resveratrol, which is a trihydroxystilbene . This suggests that a similar approach could potentially be used for synthesizing 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, starting from an appropriate trihydroxybenzene and introducing the formyl groups through a formylation reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray crystallography. For example, the crystal structure of the resveratrol derivative mentioned above was found to belong to the monoclinic space group with specific crystallographic parameters . This information is valuable as it provides a basis for predicting the crystal structure of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, which may also crystallize in a similar fashion due to the presence of hydroxyl and aldehyde functional groups that can participate in hydrogen bonding.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. For instance, the first stable aromatic thioaldehyde was synthesized from a tri-t-butylbenzaldehyde derivative and was found to undergo various reactions with radicals, Grignard reagents, and organolithium compounds . This indicates that the aldehyde groups in 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde could also be reactive towards nucleophiles and could participate in condensation reactions, addition reactions, and potentially in the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, they do offer insights into the properties of structurally related compounds. The resveratrol derivative has a defined crystal structure with specific density and crystallographic parameters . The stability of the thioaldehyde compound at high temperatures before undergoing cyclization suggests that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde might also exhibit thermal stability up to a certain point. The presence of hydroxyl groups would likely make the compound soluble in polar solvents and capable of forming intermolecular hydrogen bonds, influencing its melting and boiling points.

Scientific Research Applications

Stereochemistry and Asymmetric Induction

  • Remote Asymmetric Induction : 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is studied for its potential in highly diastereoselective organometallic addition and hydride reduction reactions. These reactions involve symmetry-equivalent carbonyl centers, demonstrating significant stereoselectivity due to chelation and steric effects around the aromatic core (Lampkins et al., 2006).

Material Synthesis and Chemistry

  • Synthesis of Rubin's Aldehyde : This compound is part of the efficient synthesis process of Rubin's Aldehyde, starting from 1,3,5-tribromobenzene, indicating its role in complex organic synthesis (Holst et al., 2011).
  • Creation of Two-Dimensional Carbon Crystals : Research shows that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can be used to synthesize new types of two-dimensional carbon crystals, differing from graphene, through dehydration and polymerization reactions (Du et al., 2017).

Advanced Applications in Chemistry

  • Reagent for Thiadiazoles Synthesis : This compound has been used as an efficient reagent in the synthesis of thiadiazoles, showcasing its utility in the creation of complex organic compounds (Zali-Boeini & Mansouri, 2015).
  • Stabilization Energies in Triradicals : The compound is significant in studying the electronic structure and stabilization energies in triradicals, contributing to our understanding of chemical bonding and interactions (Manohar et al., 2009).

Textile Industry Application

  • Wrinkle-Recovery of Wool : It is used in the stabilization of improved wrinkle-recovery of annealed wool, highlighting its role in textile chemistry (Jones et al., 1973).

Spectroscopy and Structural Studies

  • Tautomerism and Hydrogen Bonding : Studies on 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde have provided insights into tautomerism and hydrogen bonding, crucial for understanding molecular structure and behavior (Hansen et al., 2014).

Hydrogen Evolution and Energy Research

  • Electrochemical Water-Splitting : Its derivatives have been used in the synthesis of materials for hydrogen evolution via electrochemical water-splitting, indicating its potential in renewable energy applications (Ruidas et al., 2021).

Safety And Hazards

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can cause skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has potential applications in various fields of scientific research due to its unique molecular structure. It has been used in the synthesis of magnetic covalent organic frameworks, which have shown promise in the extraction and determination of aromatic amine metabolites . It has also been used in the construction of hollow nanosphere covalent organic frameworks for catalysis . These applications suggest that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has a promising future in scientific research and industrial applications.

properties

IUPAC Name

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPNIDMXEKQLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

CAS RN

34374-88-4
Record name 2,4,6-Triformylphloroglucinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
P Saxena, R Murugavel - Journal of Chemical Sciences, 2017 - Springer
Bulky 2,6-dibenzhydryl-4-methylaniline, I undergoes diazotization upon treatment with $$\hbox {H}_{2}\hbox {SO}_{4}/\hbox {NaNO}_{2}$$ H 2 SO 4 / NaNO 2 , which upon further …
Number of citations: 1 link.springer.com
Y Li, B Pei, J Chen, S Bing, L Hou, Q Sun, G Xu… - Journal of Colloid and …, 2021 - Elsevier
A novel catalyst with a yolk-shell structure was designed to overcome the leaching of noble metals in heterogeneous catalysis. Through a template method, palladium (Pd) …
Number of citations: 35 www.sciencedirect.com
S Zhao, Z Zha, C Mao, Z Wang, J Wang - Journal of Membrane Science, 2022 - Elsevier
Covalent organic frameworks (COFs) membranes fabricated via interfacial polymerization typically present high permeance but relatively low selectivity for small molecules. To address …
Number of citations: 16 www.sciencedirect.com
AN Abu-Baker - ICOMCC METAL, 2019 - researchgate.net
This study aims to synthesize and investigate a trioxime compound—2, 4, 6-trihydroxybenzene-1, 3, 5-tricarbaldehyde trioxime (TBTT)—as a corrosion inhibitor for corroded bronze …
Number of citations: 5 www.researchgate.net
J Yu, B Wang, J Cai, Q Yan, S Wang, G Zhao, J Zhao… - RSC …, 2020 - pubs.rsc.org
Purification and selective enrichment of ultra-low level metabolites in bio-samples is very important for HPLC-MS/MS analysis. A magnetic covalent organic framework (ie COFs) (TpPa-1…
Number of citations: 15 pubs.rsc.org
HK Yu - 2022 - dc.uwm.edu
Per-and polyfluoroalkyl substances (PFAS) have attracted the attention of many scientists due to their harm to the human body and the challenge in removing them from water. This …
Number of citations: 0 dc.uwm.edu
J Thote, H Barike Aiyappa, R Rahul Kumar… - IUCrJ, 2016 - scripts.iucr.org
The formation of keto-enamine based crystalline, porous polymers in water is investigated for the first time. Facile access to the Schiff base reaction in water has been exploited to …
Number of citations: 54 scripts.iucr.org
Z Lu, X Xu, Z Wang - Separation and Purification Technology, 2023 - Elsevier
The conventional carbon nitride (NH 2 -CN) synthesized through high-temperature thermal polymerization, possesses numerous unreacted NH 2 or NH groups and abundant in-plane …
Number of citations: 3 www.sciencedirect.com
N Li, H Zhang, M Cui, J Ren, J Huang, B Sun, H Zhao… - Molecules, 2023 - mdpi.com
In this study, the preparation of covalent polyoxometalate organic frameworks (CPOFs) is introduced using the idea of polyoxometalate and covalent organic frameworks. Firstly, the …
Number of citations: 7 www.mdpi.com
Y Chen, X Luo, J Zhang, L Hu, T Xu, W Li… - Journal of Materials …, 2022 - pubs.rsc.org
Solar light-promoted hydrogen production from water using covalent organic frameworks (COFs) as a photocatalyst is an attractive technique for clean energy sources. To boost the …
Number of citations: 9 pubs.rsc.org

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